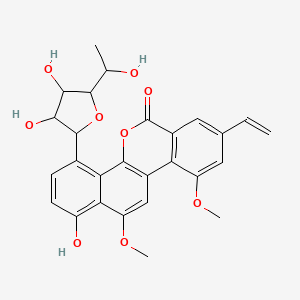

Gilvocarcin V

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gilvocarcin V es un agente antitumoral y antibiótico activo contra bacterias Gram-positivas. Es producido por la bacteria Streptomyces griseoflavus y otras especies de Streptomyces. El compuesto tiene una fórmula molecular de C27H26O9 y es conocido por su fuerte inhibición de la síntesis de ADN .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de Gilvocarcin V implica varios pasos clave, incluyendo la reordenación oxidativa, la C-glucosilación y la generación de una cadena lateral vinílica. Estos pasos son cruciales para los elementos estructurales que contribuyen a la actividad biológica del compuesto .

Métodos de Producción Industrial: this compound se produce típicamente a través de procesos de fermentación que involucran Streptomyces griseoflavus. La bacteria se cultiva bajo condiciones específicas para optimizar el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Gilvocarcin V se somete a varias reacciones químicas, incluyendo reacciones de fotoadición cuando se intercala con ADN. Esto implica la formación de enlaces covalentes entre la porción vinílica de this compound y los residuos de timina en el ADN bajo luz UV .

Reactivos y Condiciones Comunes:

Oxidación: Involucra reactivos como peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Típicamente utiliza agentes reductores como borohidruro de sodio.

Sustitución: Involucra reactivos nucleofílicos o electrofílicos dependiendo de las condiciones de reacción.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen aductos de ADN y complejos de ADN-proteína entrecruzados .

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Gilvocarcin V exhibits remarkable antitumor properties, primarily through its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription processes, leading to cell death. The compound is particularly effective when activated by ultraviolet (UV) light, which enhances its binding affinity to DNA and promotes the formation of DNA adducts . Studies have shown that this compound binds more efficiently to specific DNA sequences under UV light conditions, facilitating its role as a targeted therapeutic agent .

Clinical Relevance

The low toxicity profile of this compound makes it a promising candidate for cancer therapy. It demonstrates effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia), with minimal side effects observed in normal cells . Ongoing research aims to elucidate the precise molecular mechanisms behind its antitumor activity, which could lead to the development of novel anticancer therapies based on its structure.

Antibiotic Properties

Broad-Spectrum Antimicrobial Activity

this compound has shown potent antimicrobial effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis . The compound's efficacy at low concentrations highlights its potential as an antibiotic in clinical settings.

Development of Analogues

Research into the biosynthesis of this compound has led to the creation of various analogues with enhanced antimicrobial properties. For instance, derivatives such as d-olivosyl-gilvocarcin have demonstrated comparable or improved activity against resistant bacterial strains . This ongoing exploration into structural modifications aims to optimize the therapeutic potential of Gilvocarcin-type antibiotics.

Molecular Biology Applications

Gene Cluster Studies

The gilvocarcin gene cluster has been identified and characterized, providing insights into the biosynthetic pathways involved in producing this compound. Understanding this gene cluster allows researchers to manipulate microbial production systems for enhanced yields or the creation of new compounds with desired properties . This knowledge is crucial for advancing combinatorial biosynthesis techniques aimed at generating novel polyketide-type compounds.

Cross-Linking Studies

this compound's ability to cross-link proteins and DNA upon UV activation has made it a valuable tool in molecular biology research. It can be used to study protein-DNA interactions and the dynamics of chromatin structure due to its selective cross-linking with histone proteins like H3 . This application is particularly relevant in understanding gene regulation mechanisms and the role of histones in epigenetic modifications.

Summary

This compound stands out as a multifaceted compound with significant applications in cancer treatment, antibiotic development, and molecular biology research. Its unique properties not only contribute to its effectiveness as an antitumor agent but also facilitate advancements in synthetic biology and drug development. Continued research is essential to fully exploit its potential and uncover new therapeutic avenues.

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Effective against various cancer cell lines; low toxicity; enhanced efficacy under UV light. |

| Antibiotic Properties | Broad-spectrum activity; potential for developing resistant strain treatments through analogues. |

| Molecular Biology | Useful for studying protein-DNA interactions; insights into biosynthetic pathways for new drug development. |

Mecanismo De Acción

Gilvocarcin V ejerce sus efectos principalmente a través de la inhibición de la síntesis de ADN. Promueve el entrecruzamiento selectivo de la histona H3 y la proteína de choque térmico GRP78 con el ADN cuando se activa por luz cercana a UV o visible. Esto conduce a la formación de aductos de ADN y la interrupción de la replicación del ADN .

Compuestos Similares:

Polycarcin V: Un producto natural tipo gilvocarcin recientemente aislado con citotoxicidad significativa.

Gilvocarcin M y E: Variantes de this compound que llevan residuos alifáticos en lugar de un grupo vinílico en el cromóforo

Singularidad: this compound es único debido a sus fuertes propiedades de intercalación del ADN y su capacidad de formar enlaces covalentes con el ADN bajo luz UV. Esto lo convierte en un potente agente antitumoral con baja toxicidad general en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Polycarcin V: A recently isolated gilvocarcin-type natural product with significant cytotoxicity.

Gilvocarcin M and E: Variants of Gilvocarcin V that bear aliphatic residues instead of a vinyl group at the chromophore

Uniqueness: this compound is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .

Propiedades

Número CAS |

77879-90-4 |

|---|---|

Fórmula molecular |

C27H26O9 |

Peso molecular |

494.5 g/mol |

Nombre IUPAC |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |

Clave InChI |

MSXWAMODDZJPTG-QGZLGSDISA-N |

SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

77879-90-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.